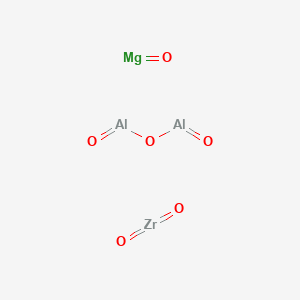
Magnesium aluminum zirconium oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium aluminum zirconium oxide is a complex ceramic compound composed of magnesium, aluminum, zirconium, and oxygen. This compound is known for its exceptional thermal stability, resistance to thermal shock, and high dielectric constant. These properties make it an ideal material for various industrial applications, including thin-film transistors, high-temperature coatings, and catalyst supports.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium aluminum zirconium oxide can be synthesized using various methods, including:
Solution Combustion Method: This method involves the use of triethanolamine as a fuel and chelating agent.
Spin-Coating Method: This method is used to prepare thin films of the compound. The precursors, including zirconium nitrate pentahydrate, aluminum nitrate nonahydrate, and magnesium acetate tetrahydrate, are dissolved in a solution and then spin-coated onto a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using methods such as sol-gel, co-precipitation, and plasma spray techniques. These methods allow for the production of high-purity and uniform materials suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium aluminum zirconium oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxygen to form oxides.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of reduced species.
Substitution: In substitution reactions, one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxygen: Used in oxidation reactions.
Reducing Agents: Such as hydrogen or carbon monoxide, used in reduction reactions.
Substituting Agents: Various metal salts or organic compounds used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxides, reduced metal species, and substituted compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Magnesium aluminum zirconium oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and in the synthesis of advanced materials.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery and tissue engineering.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in high-temperature coatings, thin-film transistors, and dielectric materials
Wirkmechanismus
The mechanism of action of magnesium aluminum zirconium oxide involves its interaction with various molecular targets and pathways. For example, in biomedical applications, the compound can interact with cellular membranes and proteins, leading to antimicrobial or anticancer effects. In industrial applications, its high dielectric constant and thermal stability make it an effective material for use in electronic devices and high-temperature environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zirconium magnesium oxide: Known for its high thermal stability and use in fluoride removal.
Zirconium aluminum oxide: Used in thin-film transistors and dielectric materials.
Magnesia stabilized zirconium oxide: Known for its high thermal shock resistance and use in various industrial applications.
Uniqueness
Magnesium aluminum zirconium oxide stands out due to its unique combination of magnesium, aluminum, and zirconium, which imparts exceptional thermal stability, high dielectric constant, and resistance to thermal shock. These properties make it a versatile material for a wide range of applications, from electronics to biomedical research.
Eigenschaften
Molekularformel |
Al2MgO6Zr |
|---|---|
Molekulargewicht |
265.49 g/mol |
IUPAC-Name |
dioxozirconium;oxomagnesium;oxo(oxoalumanyloxy)alumane |
InChI |
InChI=1S/2Al.Mg.6O.Zr |
InChI-Schlüssel |
BKXNWDARBXQSJE-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Mg].O=[Al]O[Al]=O.O=[Zr]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-acetyl-7-acetyloxy-9-oxo-6,7-dihydro-5H-imidazo[1,2-a]purin-6-yl) acetate](/img/structure/B13834282.png)
![[(4S,5S,6R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate](/img/structure/B13834283.png)
![1,5-Anhydro-4,6-O-benzylidene-2,3-dideoxy-2-[5-methyl-1H-pyrimidine-2,4-dione-1-YL]-D-glucitol](/img/structure/B13834285.png)
![7-chloro-1-methylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B13834293.png)
![2,3-Dihydro-3-(hydroxyimino)benzo[b]thiophen-2-one](/img/structure/B13834295.png)
![6-Amino-3-ethyl-3-methyl-7-phenyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B13834308.png)
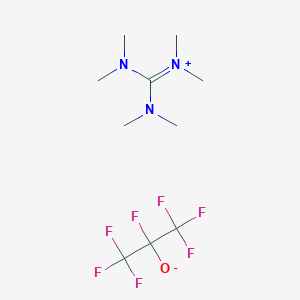
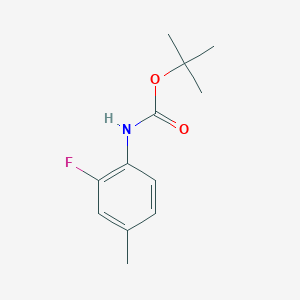
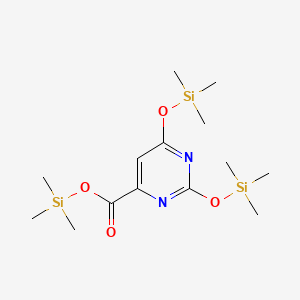
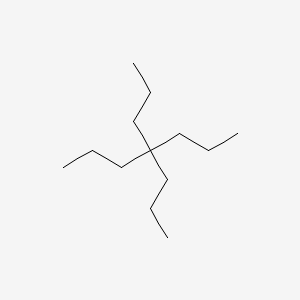
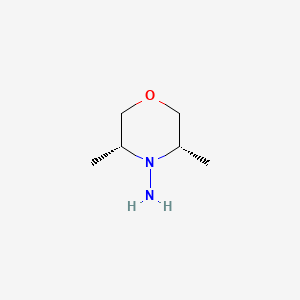
![N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid](/img/structure/B13834351.png)
![8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline](/img/structure/B13834358.png)
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-3-hydroxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B13834363.png)
